molecular formula C36H32Cl2P2Pd B7798158 CID 138397906

CID 138397906

Cat. No. B7798158
M. Wt: 703.9 g/mol
InChI Key: ILBDOZRDKNIJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 138397906 is a useful research compound. Its molecular formula is C36H32Cl2P2Pd and its molecular weight is 703.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 138397906 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 138397906 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 138397906 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes to form the sodium salt of the compound., Step 2: Add methyl iodide dropwise to the reaction mixture and stir for 2 hours at room temperature. The resulting mixture is then quenched with water and extracted with ethyl acetate., Step 3: The organic layer is washed with water and dried over sodium sulfate. The solvent is then evaporated to obtain the crude product., Step 4: Dissolve the crude product in a mixture of ethanol and water and add sodium hydroxide. Heat the mixture to reflux for 2 hours to form the final product., Step 5: The reaction mixture is cooled and acidified with hydrochloric acid. The resulting solid is filtered and washed with water to obtain the pure product.

properties

IUPAC Name

palladium;triphenylphosphane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDOZRDKNIJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138397906

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